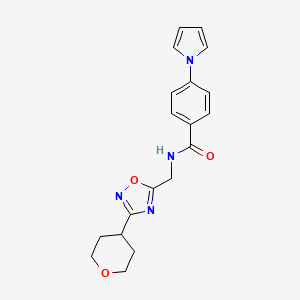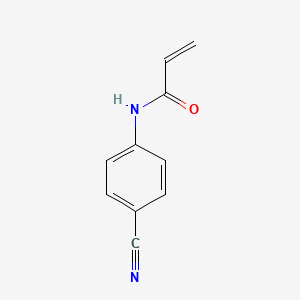![molecular formula C21H19N5O4S B2380408 4-acétyl-N-(2-((3-phényl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)éthyl)benzènesulfonamide CAS No. 1021082-28-9](/img/structure/B2380408.png)
4-acétyl-N-(2-((3-phényl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)éthyl)benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a synthetic chemical known for its diverse applications in the realms of chemistry, biology, and medicine. Its intricate molecular structure enables a variety of chemical reactions, making it a subject of extensive research.
Applications De Recherche Scientifique
Chemistry
Catalysis: : Acts as a ligand in metal-catalyzed reactions.
Organic Synthesis: : Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: : Investigated for potential as enzyme inhibitors, affecting various biological pathways.
Medicine
Pharmacology: : Explored for anti-cancer, anti-inflammatory, and anti-bacterial properties.
Drug Development: : Serves as a lead compound for designing new therapeutic agents.
Industry
Materials Science: : Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
Target of Action
The compound, 4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects
Mode of Action
Compounds with similar structures have been found to interact with various targets, leading to changes in cellular processes . For instance, some derivatives have shown inhibitory activity against enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that this compound could also have multiple effects at the molecular and cellular levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide typically involves multi-step organic reactions:
Formation of Triazolopyridazine: : Utilizing cyclization reactions to form the triazolo[4,3-b]pyridazine core.
Ether Linkage: : Connecting the triazolopyridazine to the benzenesulfonamide via an ether bond. Reaction conditions often include the use of organic solvents, temperature control, and catalytic agents to drive these processes to completion.
Industrial Production Methods
Industrial synthesis involves scaling up these reactions with considerations for yield, purity, and cost-efficiency. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide: undergoes:
Oxidation: : Converts the acetyl group into carboxylic acids or ketones.
Reduction: : Reduces nitro groups to amines.
Substitution: : Aromatic substitution reactions, particularly at the benzenesulfonamide moiety.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions are common.
Major Products
These reactions typically yield:
Oxidation: : Carboxylated derivatives.
Reduction: : Aminated derivatives.
Substitution: : Variously substituted benzenesulfonamides and triazolopyridazines.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
N-(2-ethoxyethyl)benzenesulfonamide
4-acetyl-N-ethylbenzenesulfonamide
Uniqueness
4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide: stands out due to its unique combination of a triazolopyridazine ring and an acetyl group, which imparts distinct reactivity and binding affinity compared to its analogs. This uniqueness makes it particularly valuable in both synthetic and therapeutic applications.
Propriétés
IUPAC Name |
4-acetyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S/c1-15(27)16-7-9-18(10-8-16)31(28,29)22-13-14-30-20-12-11-19-23-24-21(26(19)25-20)17-5-3-2-4-6-17/h2-12,22H,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVSFKGOLRLTPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2380335.png)

![2-[3-(4-methoxybenzenesulfonyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2380338.png)


![2-{3-[(2-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE](/img/structure/B2380342.png)
![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2380343.png)
![methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2380344.png)
![1-methyl-3-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B2380346.png)
